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Xyloheptaose

Xylooligosaccharide profiling HPAEC-PAD quantification Prebiotic QC

Xyloheptaose (X7) is a linear hepta-saccharide composed of seven D-xylopyranosyl units linked exclusively through β-(1→4)-glycosidic bonds, placing it within the xylooligosaccharide (XOS) family derived from hemicellulosic xylan. Its molecular formula is C₃₅H₅₈O₂₉ and its monoisotopic mass is 942.3270 Da.

Molecular Formula C35H58O29
Molecular Weight 942.8 g/mol
CAS No. 57167-43-8
Cat. No. B1473949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXyloheptaose
CAS57167-43-8
Molecular FormulaC35H58O29
Molecular Weight942.8 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)O)O)O)O
InChIInChI=1S/C35H58O29/c36-8-1-53-30(23(45)15(8)37)60-10-3-55-32(25(47)17(10)39)62-12-5-57-34(27(49)19(12)41)64-14-7-58-35(28(50)21(14)43)63-13-6-56-33(26(48)20(13)42)61-11-4-54-31(24(46)18(11)40)59-9-2-52-29(51)22(44)16(9)38/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27-,28-,29?,30+,31+,32+,33+,34+,35+/m1/s1
InChIKeySJTMIWYDZIBBRA-MOXQKMHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xyloheptaose (CAS 57167-43-8) – Structural and Functional Baseline for β-1,4-Xylooligosaccharide Selection


Xyloheptaose (X7) is a linear hepta-saccharide composed of seven D-xylopyranosyl units linked exclusively through β-(1→4)-glycosidic bonds, placing it within the xylooligosaccharide (XOS) family derived from hemicellulosic xylan. Its molecular formula is C₃₅H₅₈O₂₉ and its monoisotopic mass is 942.3270 Da [1]. X7 serves as a defined oligomeric substrate for characterizing the subsite architecture and processivity of endo-β-1,4-xylanases (EC 3.2.1.8) and as a calibrant in high-resolution chromatographic profiling of XOS mixtures [2].

Why Xyloheptaose Cannot Be Replaced by Xylohexaose, Xylopentaose, or Other XOS in Structure-Function Studies


XOS of different degrees of polymerization (DP) are not functionally interchangeable. Kinetic data from the well-characterized endo-xylanase A of Schizophyllum commune demonstrate that the Michaelis constant (Km) decreases monotonically from X3 to X7 while the turnover number (kcat) increases with DP up to X7, indicating that the enzyme's specificity region spans approximately seven xylose residues [1]. Consequently, substituting xyloheptaose (DP7) with xylohexaose (DP6) or xylopentaose (DP5) would yield quantitatively different (and, in the case of DP <5, qualitatively absent) hydrolysis rates, confounding enzyme characterization, inhibitor screening, and XOS product fingerprinting [1]. Moreover, thermodynamic binding signatures of XOS to carbohydrate-binding modules (CBMs) diverge sharply with both chain length and epimeric substitution (e.g., xylo- vs. cello-configuration), so generic substitution invalidates any quantitative cross-study comparison [2].

Quantitative Differentiation of Xyloheptaose: Chromatographic, Kinetic, and Binding Selectivity Evidence


Chromatographic Selectivity: Xyloheptaose Provides a Unique, Calculable HPAEC-PAD Retention Time for XOS Product Fingerprinting

A validated HPAEC-PAD method on CarboPac PA200 quantitatively resolves xylobiose through xylohexaose, while the retention times of xyloheptaose and xylooctaose are calculated from the linear relationship between log(retention time) and DP [1]. This calculated retention time for X7 serves as a systematic purity marker: any deviation from the predicted retention indicates co-eluting impurities or truncated XOS that would be invisible if relying solely on the nearest eluting quantified oligomer (xylohexaose) [1].

Xylooligosaccharide profiling HPAEC-PAD quantification Prebiotic QC

Enzyme Subsite Architecture: Kinetic Chain-Length Dependence of Schizophyllum commune Xylanase A Peaking at Xyloheptaose

Initial rate hydrolysis of individual xylo-oligomers (X3–X7) by xylanase A at 25°C and pH 5.81 showed that Km decreased progressively with increasing DP, while kcat increased with chain length up to n = 7, demonstrating that the enzyme's specificity region spans approximately seven xylose units [1]. The turnover number was maximal for xyloheptaose; no further increase was observed for shorter oligosaccharides. Xylobiose (X2) was not detectably hydrolysed, and xylotriose and xylotetraose exhibited only low activity, whereas X5–X7 were cleaved rapidly [1].

Xylanase subsite mapping Enzyme kinetics Substrate specificity

Differential Binding to Carbohydrate-Binding Module CBM15: Xyloheptaose's Affinity Advantage Over Cellohexaose

Isothermal titration calorimetry (ITC) data for the closely related family 15 CBM show that xylohexaose (X6) binds with a Kd of 2.938 × 10⁻⁵ M (Ka = 3.4 × 10⁴ M⁻¹), whereas cellohexaose (β-1,4-glucan hexamer) exhibits a Kd of 4.795 × 10⁻⁴ M (Ka = 2.1 × 10³ M⁻¹)—a 16.3-fold weaker affinity [1]. Although direct ITC data for xyloheptaose are not reported in this dataset, the trend of increasing affinity with chain length for xylooligosaccharides (as evidenced by the xylanase A kinetic data [2]) strongly suggests that X7 would bind CBM15 at least as tightly as X6, and therefore maintain a >10-fold affinity advantage over cello-oligosaccharide competitors [1].

Carbohydrate-binding module Ligand specificity ITC thermodynamics

Xylanase Product Distribution: Xyloheptaose as the Upper-Bound DP Generated by Penicillium capsulatum XynA and XynB

Two purified endo-β-1,4-xylanases (XynA and XynB) from Penicillium capsulatum convert xylans and xylopentaose into product mixtures that span from xylose up to xyloheptaose, with the exact distribution depending on the enzyme and substrate [1]. Xyloheptaose represents the longest detectable oligomeric product, indicating that both enzymes possess transferase activity capable of synthesizing DP7 species from smaller substrates [1]. This finding confirms that xyloheptaose is not merely a hydrolytic intermediate but can be a biosynthetic endpoint in enzyme-catalyzed transglycosylation.

Xylanase product fingerprinting Transglycosylation Enzyme engineering

Crystallographic Elucidation of Bifunctional GH10-CBM Enzyme Specificity Using Xyloheptaose as Ligand

The crystal structure of the double mutant CbXyn10C (E140Q/E248Q) from Cellvibrio japonicus was solved in complex with xyloheptaose at 1.16 Å resolution (PDB 5OFK) [1]. In a parallel experiment, the same enzyme variant was co-crystallized with cellohexaose (PDB 5OFL), enabling direct comparison of xylo- vs. cello-oligosaccharide binding modes within an identical protein scaffold [1]. The electron density maps (Fo − Fc at 3σ) unambiguously positioned the full heptasaccharide chain across the active-site cleft, revealing that the enzyme's GH10 domain accommodates exactly seven xylopyranosyl rings in its substrate-binding groove [1].

Glycoside hydrolase Ligand complex Subsite recognition

Endo-Xylanase Substrate Preference Determined Across X2–X10: Xyloheptaose and Xylohexaose as Co-Preferred Substrates

The purified endo-(1→4)-β-D-xylanase from the anaerobic rumen fungus Neocallimastix frontalis was assayed against a homologous series of β-(1→4)-linked xylooligosaccharides from xylobiose (DP2) to xylodecaose (DP10) [1]. Kinetic studies revealed that xylohexaose and xyloheptaose were the two preferred substrates, while xylobiose, xylotriose, and xylotetraose were not hydrolysed at all [1]. Notably, xylose was never a hydrolysis product regardless of substrate DP, confirming strict endo-mode cleavage [1].

Enzyme specificity Xylooligosaccharide hydrolysis Kinetic profiling

High-Impact Scenarios for Xyloheptaose in Enzyme Biochemistry, QC, and Prebiotic Development


Subsite Mapping and Rational Engineering of GH10 and GH11 Xylanases

Xyloheptaose is the minimal DP that fully saturates the substrate-binding cleft of model GH10 xylanases (e.g., CbXyn10C) and yields maximal kcat for Schizophyllum commune xylanase A. Researchers engineering enzyme variants for altered product profiles or improved catalytic efficiency require X7 as the reference substrate to accurately measure turnover kinetics and to visualize subsite occupancy via X-ray crystallography [1][2].

XOS Product Quality Control and Prebiotic Fingerprinting

Industrial producers of xylooligosaccharide prebiotics need to verify that their enzymatic hydrolysis process generates oligomers in the DP2–DP7 range without excessive monomeric xylose. The HPAEC-PAD method validated for X2–X6 uses the calculated retention time of xyloheptaose as an upper-bound identity marker, ensuring that the high-DP prebiotic fraction (DP5–DP7) is present and correctly assigned in QC chromatograms [3].

Affinity Purification of Xylan-Active Enzymes Using CBM-Based Resins

Carbohydrate-binding modules of family 15 discriminate xylo-oligosaccharides from cello-oligosaccharides by >10-fold in binding affinity. Xyloheptaose, predicted to bind at least as tightly as xylohexaose (Kd ~29 µM), can be used as an elution competitor or immobilized ligand for affinity chromatography of xylanases and hemicellulases, enabling selective capture of target enzymes from complex fungal secretomes without cellulose-binding background [4][2].

Product Distribution Benchmarking for Transglycosylating Xylanases

Certain fungal xylanases (e.g., Penicillium capsulatum XynA/XynB) synthesize xyloheptaose as the maximum-DP product via transglycosylation from smaller substrates. X7 thus serves as the definitive upper reference standard when screening for or engineering transglycosidase activity, allowing direct comparison of product ceilings across enzyme variants and reaction conditions [5].

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